5-Amino-2-methoxybenzoic acid hydrochloride

Solubility Formulation Salt Selection

Researchers developing conformationally constrained peptides face poor solubility and batch inconsistencies with free acid forms. 5-Amino-2-methoxybenzoic acid hydrochloride solves this with enhanced aqueous solubility as a hydrochloride salt, ensuring reliable performance in Hao synthesis and β-strand mimic construction. Key advantages:  Direct precursor for the unnatural amino acid Hao, validated to mimic tripeptide β-strand hydrogen-bonding patterns  Validated by NMR to enforce antiparallel β-sheet conformations in linked peptides  High batch-to-batch consistency eliminates synthetic failure risks associated with isomeric impurities.

Molecular Formula C8H10ClNO3
Molecular Weight 203.62 g/mol
CAS No. 857200-24-9
Cat. No. B1522467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methoxybenzoic acid hydrochloride
CAS857200-24-9
Molecular FormulaC8H10ClNO3
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)C(=O)O.Cl
InChIInChI=1S/C8H9NO3.ClH/c1-12-7-3-2-5(9)4-6(7)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H
InChIKeyGCYAIWNHFZLICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-methoxybenzoic Acid Hydrochloride: Key Properties and Intermediate Role


5-Amino-2-methoxybenzoic acid hydrochloride (CAS 857200-24-9), with the molecular formula C₈H₁₀ClNO₃ and a molecular weight of approximately 203.62 g/mol, is an aromatic organic compound characterized by a benzoic acid backbone with a methoxy group at the 2-position and an amino group at the 5-position, presented as a hydrochloride salt . This compound is primarily utilized as a research chemical and a key intermediate in organic synthesis, particularly in the preparation of peptide mimics and heterocyclic compounds . Its structure provides multiple sites for chemical reactions and modifications, making it a versatile building block in pharmaceutical and biochemical research .

A
Procurement context

Hydrochloride salt supports aqueous reaction and bioconjugation conditions.

Preferred over free acid for water-soluble synthetic workflows.

B
Synthetic utility

Core intermediate for peptide mimics and β-strand template scaffolds.

Literature-validated building block for Hao unnatural amino acid synthesis.

C
Form selection

Hydrochloride form enhances solubility for heterocyclic synthesis in water.

May support Boc-protection derivatization with high purity.

Why 5-Amino-2-methoxybenzoic Acid Hydrochloride Cannot Be Substituted


Aminomethoxybenzoic acid isomers exhibit significantly different physicochemical properties and reactivities due to variations in the relative positions of their amino, methoxy, and carboxyl groups [1][2]. For instance, a comparative study of five aminomethoxybenzoic acid isomers revealed distinct vapor pressures and sublimation enthalpies, underscoring that even minor positional changes lead to fundamentally different thermodynamic behavior [1]. In synthetic applications, the specific substitution pattern of 5-amino-2-methoxybenzoic acid is crucial for establishing the desired hydrogen-bonding patterns in peptide mimics, a function that cannot be replicated by other isomers [2]. Furthermore, the hydrochloride salt form enhances aqueous solubility, a critical property for certain reaction conditions that is not inherent to the free acid or other salt forms . Substitution with a structurally similar analog therefore risks altered reaction kinetics, reduced yields, or complete synthetic failure.

Isomer
5-Amino-2-methoxybenzoic acid HCl
3-Amino-4-methoxybenzoic acid or other positional isomers
Isomer substitution may alter thermodynamic behavior and hydrogen-bonding patterns.
Salt form
Hydrochloride salt
Free acid (CAS 3403-47-2) or other salt forms
Aqueous solubility may shift, potentially affecting reaction kinetics and yields.
Analog
Precise substitution pattern for Hao scaffold
Structurally similar aminobenzoic acid analogs
Cannot replicate the required hydrogen-bonding array for β-strand mimicry.

Key Comparative Data: 5-Amino-2-methoxybenzoic Acid Hydrochloride


Hydrochloride Salt Solubility Advantage

The hydrochloride salt of 5-amino-2-methoxybenzoic acid (CAS 857200-24-9) is characterized as soluble in water , a property that distinguishes it from its free acid counterpart (CAS 3403-47-2) and enhances its utility in aqueous reaction media. While specific quantitative solubility values are not reported in the primary literature, the designation of the hydrochloride as a water-soluble salt is a critical differentiator for procurement and experimental design.

Salt Solubility Advantage
Cross-study comparable
Hydrochloride: Soluble in water (qualitative).
Free acid: Less soluble in water.
Supports aqueous reaction medium selection.
Quantitative solubility data not reported; context-dependent.
Solubility Formulation Salt Selection

Thermodynamic Differences Among Aminomethoxybenzoic Acid Isomers

A thermodynamic study on the sublimation of five aminomethoxybenzoic acids demonstrated that each isomer possesses unique vapor pressure profiles and derived enthalpies of sublimation [1]. While the study did not include the specific 5-amino-2-methoxybenzoic acid isomer, it unequivocally established that the relative positions of the amino, methoxy, and carboxyl groups on the benzene ring dictate the compound's intermolecular forces and phase-change energetics. The temperature ranges for vapor pressure measurement varied significantly between isomers, e.g., 2-amino-3-methoxybenzoic acid (349.12–369.18 K) compared to 3-amino-4-methoxybenzoic acid (379.67–399.18 K) [1].

Isomer Thermodynamics
Class-level inference
Vapor pressure measurement ranges differ by up to 30 K across 5 isomers studied.
Supports isomer-specific physical property expectations.
5-amino-2-methoxy isomer not directly measured; class-level review needed.
Thermodynamics Sublimation Isomer Comparison

Essential Precursor for Unnatural Amino Acid Hao

5-Amino-2-methoxybenzoic acid is a foundational component in the synthesis of the unnatural amino acid designated 'Hao' (5-HO₂CCONH-2-MeO-C₆H₃-CONHNH₂) [1]. This building block is explicitly composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups [1]. Hao is specifically designed to duplicate the hydrogen-bonding functionality of one edge of a tripeptide β-strand, enabling the formation of β-sheetlike hydrogen-bonded dimers in peptide chains [1].

Hao Amino Acid Precursor
Head-to-head
Integral component of Hao scaffold; successfully mimics β-strand hydrogen bonding.
Non-substitutable building block for peptide mimicry research.
Other isomers cannot construct the Hao scaffold.
Peptide Mimicry Unnatural Amino Acids β-Sheet

β-Strand Mimic Scaffold Component

The 5-amino-2-methoxybenzoic acid unit is a core structural element in a family of experimentally validated β-strand mimics (templates A, B, and C) [1]. 1H NMR studies, including ROESY, chemical shift, coupling constant, and variable temperature experiments, confirmed that artificial β-sheets incorporating these templates (which contain the 5-amino-2-methoxybenzoic acid unit) adopt stable, hydrogen-bonded antiparallel β-sheet conformations [1].

β-Strand Mimic Scaffold
Head-to-head
Templates A, B, C containing 5-amino-2-methoxy unit form stable antiparallel β-sheets (NMR-validated).
Literature-validated platform for conformational peptide design.
Scaffolds lacking this substitution pattern not validated.
Peptidomimetics β-Strand Conformational Analysis

Primary Applications of 5-Amino-2-methoxybenzoic Acid Hydrochloride


Synthesis of Unnatural Amino Acid Hao

5-Amino-2-methoxybenzoic acid hydrochloride is the essential precursor for synthesizing the unnatural amino acid 'Hao' [1]. Hao is specifically designed to mimic the hydrogen-bonding pattern of a tripeptide β-strand and can be incorporated into peptides using standard Fmoc- or Boc-based solid-phase synthesis techniques [1]. This application is critical for research involving β-sheet stabilization, protein-protein interaction inhibition, and the design of conformationally constrained peptides [1].

Construction of β-Strand Mimic Templates

This compound serves as a key building block in the construction of β-strand mimic templates A, B, and C [2]. These templates have been experimentally validated by NMR to enforce antiparallel β-sheet conformations when linked to peptides [2]. Researchers developing peptidomimetics, studying amyloid formation, or designing β-sheet-based ligands should procure this specific isomer to ensure their work is consistent with established literature precedents [2].

Heterocyclic Synthesis in Aqueous Media

Due to its enhanced aqueous solubility as a hydrochloride salt , 5-Amino-2-methoxybenzoic acid hydrochloride is particularly well-suited for synthetic pathways that require water as a solvent or co-solvent. This includes the synthesis of various heterocyclic compounds such as isoquinolinonaphthyridines and quinazolinones , where the salt form can facilitate reactions that would be hindered by the poor solubility of the free acid.

Preparation of Protected Derivatives (Boc-5-AMBA)

The compound is a direct precursor for the synthesis of protected derivatives like Boc-5-amino-2-methoxybenzoic acid (Boc-5-AMBA) . Boc-5-AMBA is a valuable reagent in peptide synthesis, as the Boc protecting group allows for selective deprotection and further functionalization. Procuring the hydrochloride salt ensures a high-purity starting material for these critical derivatization steps, which are fundamental to medicinal chemistry and proteomics research .

Application
Selection Property
Validation Focus
Synthesis of Unnatural Amino Acid Hao
Precise 5-amino-2-methoxy substitution pattern
Fmoc-/Boc-solid-phase peptide coupling compatibility
Construction of β-Strand Mimic Templates
Hydrogen-bonding array fidelity
NMR conformational analysis of antiparallel β-sheet stability
Heterocyclic Synthesis in Aqueous Media
Hydrochloride salt aqueous solubility
Reaction yield and kinetics in water or aqueous co-solvent systems
Preparation of Protected Derivatives (Boc-5-AMBA)
High-purity hydrochloride starting material
Boc-protection efficiency and subsequent functional group tolerance

Application fit based on reported synthetic utility and solubility advantages. Researchers should verify specific reaction conditions and analytical purity requirements for their intended protocol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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